![molecular formula C16H15Cl2NO2 B13990733 Ethanone,2-[(3,4-dichlorophenyl)amino]-2-ethoxy-1-phenyl- CAS No. 79866-29-8](/img/structure/B13990733.png)
Ethanone,2-[(3,4-dichlorophenyl)amino]-2-ethoxy-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone,2-[(3,4-dichlorophenyl)amino]-2-ethoxy-1-phenyl- is a chemical compound with significant interest in various scientific fields. This compound is known for its unique structure, which includes a phenyl group, an ethoxy group, and a dichlorophenyl group. It is used in various applications, including pharmaceuticals, agrochemicals, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,2-[(3,4-dichlorophenyl)amino]-2-ethoxy-1-phenyl- typically involves the reaction of 3,4-dichloroaniline with ethyl phenylglyoxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethanone,2-[(3,4-dichlorophenyl)amino]-2-ethoxy-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions, amines, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Ethanone,2-[(3,4-dichlorophenyl)amino]-2-ethoxy-1-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of agrochemicals and materials with specific properties .
Mecanismo De Acción
The mechanism of action of Ethanone,2-[(3,4-dichlorophenyl)amino]-2-ethoxy-1-phenyl- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Amino-3,5-dichlorophenyl)-2-[(1,1-dimethylethyl)amino]ethanone Hydrochloride
- 2-(4-amino-3,5-dichlorophenyl)-2-(alkylamino)ethanols
- 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone
Uniqueness
Ethanone,2-[(3,4-dichlorophenyl)amino]-2-ethoxy-1-phenyl- stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Propiedades
Número CAS |
79866-29-8 |
|---|---|
Fórmula molecular |
C16H15Cl2NO2 |
Peso molecular |
324.2 g/mol |
Nombre IUPAC |
2-(3,4-dichloroanilino)-2-ethoxy-1-phenylethanone |
InChI |
InChI=1S/C16H15Cl2NO2/c1-2-21-16(15(20)11-6-4-3-5-7-11)19-12-8-9-13(17)14(18)10-12/h3-10,16,19H,2H2,1H3 |
Clave InChI |
HWNIHBVKDBTKTI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C(=O)C1=CC=CC=C1)NC2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Tert-butyl 1-methyl 7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B13990651.png)
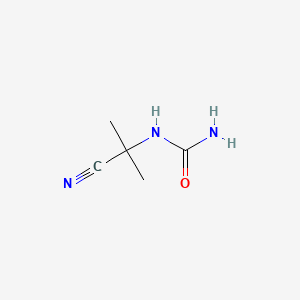

![3-iodo-5-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13990661.png)
![Tert-butyl 9-(2-hydroxyethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B13990673.png)


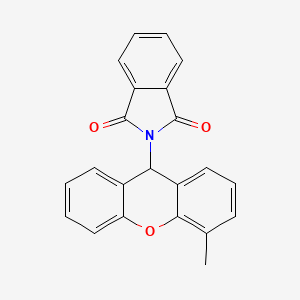

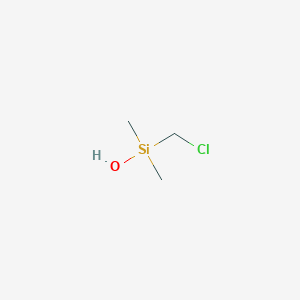
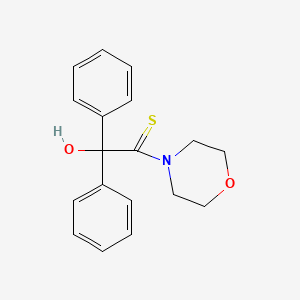
![2-[1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]acetamide](/img/structure/B13990719.png)
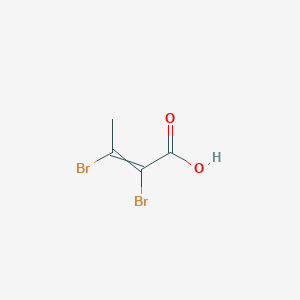
![ethyl N-[5-amino-3-[(N-methylanilino)methyl]-1,2,3,4-tetrahydropyrido[3,4-b]pyrazin-7-yl]carbamate](/img/structure/B13990730.png)
